[2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine
Description
[2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine is a heterocyclic compound featuring a thiazole core substituted with two phenyl groups and an aniline moiety. The thiazole ring (a five-membered ring containing nitrogen and sulfur) is substituted at position 2 with a phenyl group and at position 4 with a benzene ring linked to an amine group. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in anti-inflammatory and antimicrobial contexts .
Properties
Molecular Formula |
C15H12N2S |
|---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C15H12N2S/c16-13-9-5-4-8-12(13)14-10-18-15(17-14)11-6-2-1-3-7-11/h1-10H,16H2 |
InChI Key |
FSUNMAKDBOKTDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine can be achieved through several methods. One common approach involves the Hantzsch thiazole synthesis, which typically includes the condensation of α-haloketones with thioamides . The reaction conditions often require a solvent like ethanol and a catalyst such as hydrochloric acid, with the reaction being carried out under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is usually confirmed through techniques like Gas Chromatography-Mass Spectrometry (GC-MS) .
Chemical Reactions Analysis
Types of Reactions: [2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding amines .
Scientific Research Applications
Chemistry: In chemistry, [2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine is used as a building block for synthesizing more complex molecules.
Biology and Medicine: This compound has shown promise in biological applications, particularly as an antimicrobial and antileishmanial agent. Its derivatives have been studied for their activity against various pathogens, including bacteria and protozoa .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of [2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it disrupts bacterial cell membranes and inhibits essential enzymes . The thiazole ring plays a crucial role in binding to the active sites of these enzymes, leading to their inactivation .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a comparison of key analogs:
Pharmacological Activity
- Anti-inflammatory Activity: Derivatives with triazole substituents (e.g., 4-(phenyl)-N,N-bis((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine) show potent cyclooxygenase (COX) inhibition due to hydrogen bonding with active sites .
- Antimicrobial Activity: Chlorophenyl-substituted analogs exhibit moderate activity against S. aureus (MIC: 12.5 µg/mL) and E. coli (MIC: 25 µg/mL), attributed to halogen-mediated membrane disruption .
- Binding Affinity: Fluorine-containing derivatives (e.g., benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine) demonstrate improved docking scores (Vina score: −9.2 kcal/mol) compared to non-halogenated analogs (−7.8 kcal/mol) .
Physicochemical Properties
- Solubility: The dual phenyl groups in [2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine reduce aqueous solubility compared to mono-phenyl analogs like 4-phenylthiazol-2-amine .
- Thermal Stability: Melting points correlate with substituent bulk; chlorophenyl derivatives (e.g., 180°C for 2b ) are more stable than methoxy-substituted analogs (e.g., 165°C for 4-(4-methoxyphenyl)thiazol-2-amine ).
Biological Activity
[2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine is a thiazole-based compound that has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Synthesis
The compound [2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine features a thiazole ring linked to a phenyl group, which is known to enhance its biological activity. The synthesis typically involves the condensation of phenyl amines with thiazole derivatives under various conditions. For example, the synthesis may be achieved through methods such as Hantzsch reaction or other coupling reactions that yield the desired thiazole moiety.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains. In vitro assays reveal that certain 2-phenylthiazoles possess minimum inhibitory concentrations (MICs) as low as 2 μg/mL against Gram-positive bacteria like Staphylococcus saprophyticus .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| C8 | 2 | S. saprophyticus |
| C4 | 32 | E. faecalis |
Anticancer Activity
The anticancer potential of [2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine has been explored in various cancer cell lines. For example, derivatives of thiazole compounds have shown promising results in inhibiting cell proliferation in A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) cells. One study reported an IC50 value of 2.01 µM for a closely related compound against HT29 cells, indicating potent anticancer activity .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| A549 | <10 | 5b |
| HeLa | <10 | 5b |
| HT29 | 2.01 | 5b |
Antioxidant Activity
Thiazole derivatives are also recognized for their antioxidant capabilities. Compounds containing the thiazole moiety have demonstrated the ability to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of cardiovascular health and neuroprotection .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings indicated that modifications on the phenyl ring significantly influenced activity levels.
- Anticancer Studies : Another investigation focused on the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The study highlighted structure-activity relationships (SAR), revealing that specific substitutions on the thiazole ring could enhance antiproliferative effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
